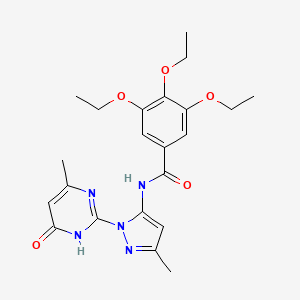

3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-6-30-16-11-15(12-17(31-7-2)20(16)32-8-3)21(29)24-18-9-14(5)26-27(18)22-23-13(4)10-19(28)25-22/h9-12H,6-8H2,1-5H3,(H,24,29)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOURTRTLJVNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-Triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from ethoxy-substituted benzoic acid and various heterocyclic amines. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Pyrimidine Derivative Synthesis : Subsequent reactions introduce the pyrimidine moiety through cyclization processes involving urea derivatives.

- Final Coupling Reaction : The final step is the coupling of the synthesized pyrazole and pyrimidine intermediates with 3,4,5-triethoxybenzoic acid to form the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 500–1000 |

| Pseudomonas aeruginosa | 250–500 |

| Escherichia coli | >2000 |

| Candida albicans | 1000–2000 |

The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing limited efficacy against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In antifungal assessments, the compound exhibited moderate activity against Candida albicans, with MIC values ranging from 1000 to 2000 µg/mL. This suggests potential applications in treating fungal infections alongside bacterial ones.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymatic pathways or bacterial cell wall synthesis processes. The presence of multiple functional groups may facilitate binding to target sites within microbial cells.

Case Studies

A notable study investigated the compound's effects on Staphylococcus aureus biofilms. Results indicated that treatment with the compound significantly reduced biofilm formation compared to untreated controls. This highlights its potential utility in managing biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.